5-Bromo-4,6-dimethylpyridine-3-carboxylic acid
Overview
Description
Comprehensive Analysis of “5-Bromo-4,6-dimethylpyridine-3-carboxylic acid”
The compound 5-Bromo-4,6-dimethylpyridine-3-carboxylic acid is a brominated pyridine derivative with a carboxylic acid functional group. It is structurally related to various compounds that have been synthesized and characterized in the literature, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a moiety of a potent dopamine and serotonin receptor antagonist . Other related compounds include brominated indazole and pyrazole derivatives, which have been studied for their crystal structures and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of related brominated pyridine compounds involves multiple steps, including regioselective reactions, nucleophilic substitutions, and bromination. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid was achieved with an overall yield of 67% through a sequence of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by methoxylation, oxidation, and bromination steps . Similarly, other brominated heterocyclic compounds have been synthesized using various starting materials and reaction conditions, demonstrating the versatility of synthetic approaches for such compounds .
Molecular Structure Analysis
The molecular structures of brominated pyridine derivatives and related compounds have been characterized using spectroscopic methods such as NMR and IR, as well as X-ray crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, revealing intramolecular hydrogen bonding and π-π stacking interactions . Additionally, the crystal structure and intermolecular interactions of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole were analyzed using Hirshfeld surface analysis and DFT calculations .
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo various chemical reactions, including lithiation, carbonylative cyclization, and condensation reactions, to yield a wide range of substituted pyridine and pyrazole compounds . For example, the dimer of 3-bromo-6-dimethylamino-1-azafulvene was used as a precursor for the synthesis of substituted pyrrole-2-carboxaldehydes . Additionally, β-bromo-α,β-unsaturated carboxylic acids were cyclized with dimethylhydrazine to produce pyrrole diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure and substituents. These compounds often exhibit good thermal stability, as demonstrated by the thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which was stable up to 215°C . The presence of bromine and other substituents such as methyl, methoxy, and carboxylic acid groups can affect the reactivity, solubility, and potential biological activity of these compounds .
Scientific Research Applications
Synthesis and Characterization
- Preparation and Reactions of Pyrido[2,3-d] and Pyrido[3,4-d] [1,3]dioxoles : The methylester of a related compound, 3,4-dihydroxy-pyridine-6-carboxylic acid, was reacted with bromochloromethane and potassium carbonate to obtain pyrido[3,4-d][1,3]-dioxole-6-onrhoxylic acid. This study showcases the reactivity of similar pyridine carboxylic acids in the synthesis of dioxole derivatives (Daliacker, Fechter, & Mues, 1979).
- Crystal Structure of Pyridinium Tetrahalocuprate Compounds : A study on the crystal structure of compounds similar to 5-Bromo-4,6-dimethylpyridine-3-carboxylic acid, specifically [3,5-dibromo-2-amino-4,6-dimethylpyridinium] tetrahalocuprate, reveals insights into the role of nonclassical noncovalent interaction in controlling structure (AlDamen & Haddad, 2011).
Chemical Synthesis Applications
- Efficient Synthesis of Pyridine Carboxylic Acids : A study describes an efficient method to synthesize 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrating the potential for generating similar bromo-substituted pyridine carboxylic acids for various applications (Hirokawa, Horikawa, & Kato, 2000).
- Synthesis of Polyheterocyclic Ring Systems : Research on the synthesis of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine highlights the utility of bromo-substituted pyridine derivatives in constructing complex molecular structures (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Functionalization and Derivative Formation
- Functionalization of Bromo- and Iodo(trifluoromethyl)pyridines : This research involves the selective deprotonation and subsequent carboxylation of various bromo-substituted pyridines, including compounds similar to 5-Bromo-4,6-dimethylpyridine-3-carboxylic acid, to produce carboxylic acids (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
- Synthesis of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic Acid Diethylamide : Demonstrates the synthesis and crystal structure analysis of a related bromo-substituted pyridine carboxylic acid, highlighting the potential for creating structurally diverse derivatives (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
properties
IUPAC Name |
5-bromo-4,6-dimethylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-6(8(11)12)3-10-5(2)7(4)9/h3H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGXFWWAZULHIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C(=O)O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427645 | |
Record name | 5-bromo-4,6-dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,6-dimethylpyridine-3-carboxylic acid | |
CAS RN |
93350-01-7 | |
Record name | 5-bromo-4,6-dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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